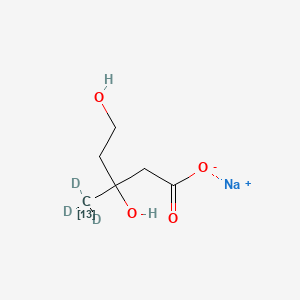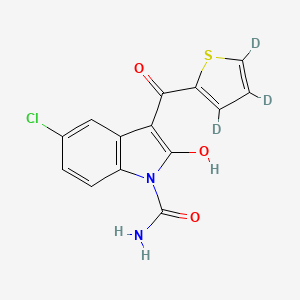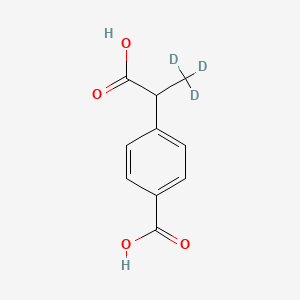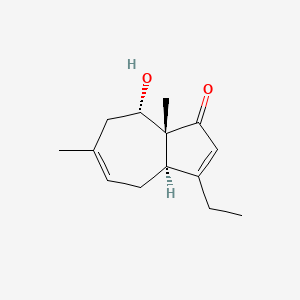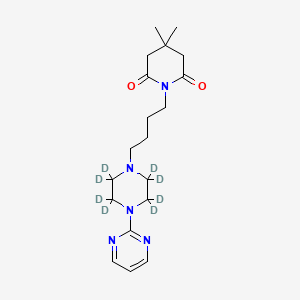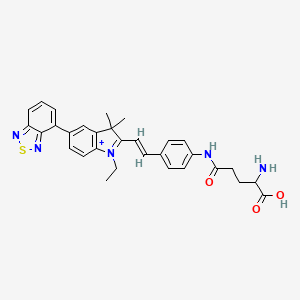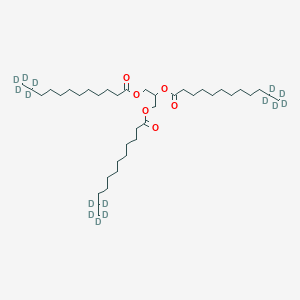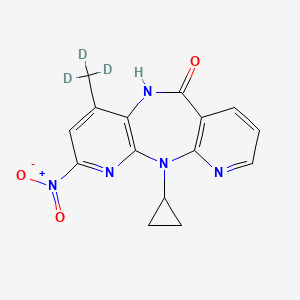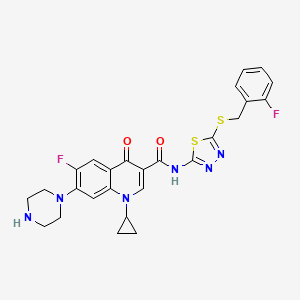
Anticancer agent 67
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anticancer agent 67 is a compound that has shown significant potential in the treatment of various types of cancer It belongs to a class of compounds known for their ability to inhibit the growth and proliferation of cancer cells
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Anticancer agent 67 typically involves multiple steps, including the formation of key intermediates and the final product. The synthetic route often starts with the preparation of a core structure, followed by the introduction of various functional groups to enhance its anticancer activity. Common reaction conditions include the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the compound.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This process requires careful optimization of reaction conditions to ensure consistent quality and yield. Techniques such as continuous flow synthesis and batch processing are commonly employed in the industrial production of this compound. Additionally, stringent quality control measures are implemented to ensure the purity and efficacy of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Anticancer agent 67 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and enhancing its anticancer properties.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired chemical transformations.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products often include derivatives with enhanced anticancer activity and improved pharmacokinetic properties.
Aplicaciones Científicas De Investigación
Anticancer agent 67 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the mechanisms of anticancer activity and developing new synthetic methodologies. In biology, it serves as a tool for investigating the molecular pathways involved in cancer cell proliferation and apoptosis. In medicine, this compound is being explored as a potential therapeutic agent for various types of cancer, including breast, lung, and colon cancer. Additionally, it has applications in the pharmaceutical industry for the development of new anticancer drugs and formulations.
Mecanismo De Acción
The mechanism of action of Anticancer agent 67 involves its interaction with specific molecular targets and pathways within cancer cells. It is known to inhibit key enzymes and signaling pathways that are essential for cancer cell survival and proliferation. By targeting these pathways, this compound induces apoptosis (programmed cell death) and inhibits the growth and spread of cancer cells. The compound’s ability to selectively target cancer cells while sparing normal cells makes it a promising candidate for cancer therapy.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to Anticancer agent 67 include other anticancer agents with comparable structures and mechanisms of action. These compounds often belong to the same class of drugs and share similar pharmacological properties.
Uniqueness: What sets this compound apart from other similar compounds is its unique chemical structure and enhanced anticancer activity. It has been shown to be more effective in inhibiting cancer cell growth and inducing apoptosis compared to other compounds in its class. Additionally, its favorable pharmacokinetic properties, such as improved bioavailability and reduced toxicity, make it a superior candidate for further development and clinical use.
Propiedades
Fórmula molecular |
C26H24F2N6O2S2 |
|---|---|
Peso molecular |
554.6 g/mol |
Nombre IUPAC |
1-cyclopropyl-6-fluoro-N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-oxo-7-piperazin-1-ylquinoline-3-carboxamide |
InChI |
InChI=1S/C26H24F2N6O2S2/c27-19-4-2-1-3-15(19)14-37-26-32-31-25(38-26)30-24(36)18-13-34(16-5-6-16)21-12-22(33-9-7-29-8-10-33)20(28)11-17(21)23(18)35/h1-4,11-13,16,29H,5-10,14H2,(H,30,31,36) |
Clave InChI |
WXWUMGZIXYSLNK-UHFFFAOYSA-N |
SMILES canónico |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)NC5=NN=C(S5)SCC6=CC=CC=C6F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



